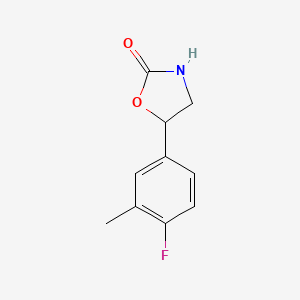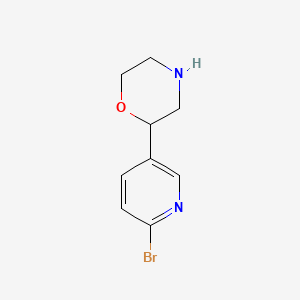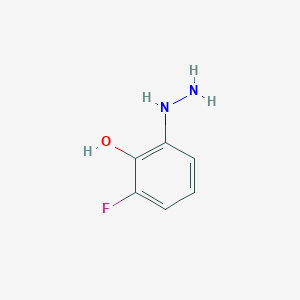
3-Fluoro-2-hydroxyphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-hydroxyphenylhydrazine is an organic compound that features a fluorine atom, a hydroxyl group, and a hydrazine moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxyphenylhydrazine typically involves the introduction of a fluorine atom into a phenylhydrazine derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-hydroxyphenylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazine moiety can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-oxophenylhydrazine.
Reduction: Formation of 3-Fluoro-2-aminophenylhydrazine.
Substitution: Formation of various substituted phenylhydrazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-hydroxyphenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-hydroxyphenylhydrazine involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways . The hydroxyl and hydrazine groups further contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenylhydrazine: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxyphenylhydrazine: Lacks the fluorine atom, affecting its stability and interaction with biological targets.
Uniqueness
3-Fluoro-2-hydroxyphenylhydrazine is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and the ability to form strong interactions with biological molecules. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7FN2O |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
2-fluoro-6-hydrazinylphenol |
InChI |
InChI=1S/C6H7FN2O/c7-4-2-1-3-5(9-8)6(4)10/h1-3,9-10H,8H2 |
Clave InChI |
KTXWGWSSXHUDCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



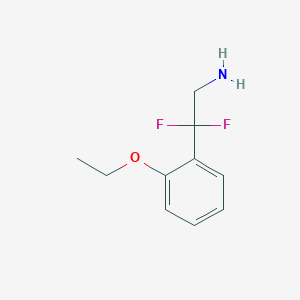
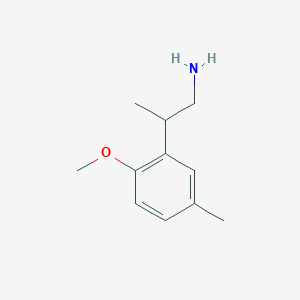
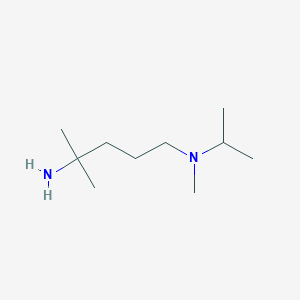
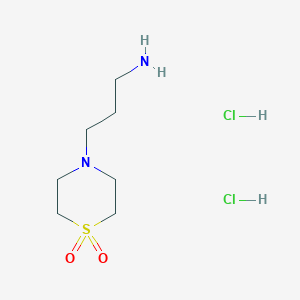

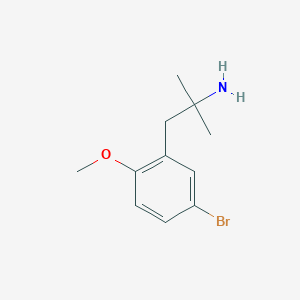
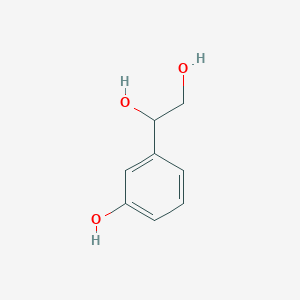
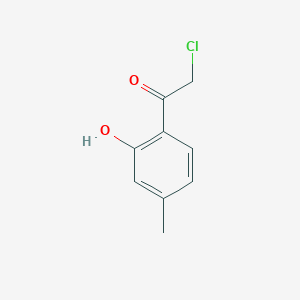

![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
